molecular formula C12H15N3O4 B14031420 5-allyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate

5-allyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate

Cat. No.: B14031420
M. Wt: 265.26 g/mol
InChI Key: GTJDSAGJLWRGGS-UHFFFAOYSA-N
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Description

5-Allyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-allyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as concentration, temperature, and reaction time, is essential to achieve high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Allyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-allyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

3-O-ethyl 5-O-prop-2-enyl 4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-3,5-dicarboxylate

InChI

InChI=1S/C12H15N3O4/c1-3-5-19-12(17)15-6-8-9(7-15)13-14-10(8)11(16)18-4-2/h3H,1,4-7H2,2H3,(H,13,14)

InChI Key

GTJDSAGJLWRGGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1CN(C2)C(=O)OCC=C

Origin of Product

United States

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